molecular formula C19H15F3N4O2 B1335213 2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

Cat. No.: B1335213
M. Wt: 388.3 g/mol
InChI Key: RBBRAKZANOXLEV-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one is a synthetic organic compound with a complex structure It features a pyrimidinone core substituted with an amino group, a benzyloxyphenylmethylideneamino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Formation of the Benzyloxyphenylmethylideneamino Group: This step involves the condensation of 4-benzyloxybenzaldehyde with an appropriate amine to form the Schiff base, which is then coupled with the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural features. It can also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural motifs are often found in pharmacologically active compounds, making it a valuable scaffold for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its trifluoromethyl group imparts unique chemical and physical properties that can be leveraged in various applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxyphenylmethylideneamino group can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4(3H)-pyrimidinone: Lacks the benzyloxyphenylmethylideneamino and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone:

    3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the amino group, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of both the benzyloxyphenylmethylideneamino and trifluoromethyl groups in 2-Amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one makes it unique. These groups contribute to its distinct chemical reactivity, potential biological activity, and diverse applications in various fields.

Properties

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

IUPAC Name

2-amino-3-[(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)16-10-17(27)26(18(23)25-16)24-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-11H,12H2,(H2,23,25)

InChI Key

RBBRAKZANOXLEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F

Origin of Product

United States

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